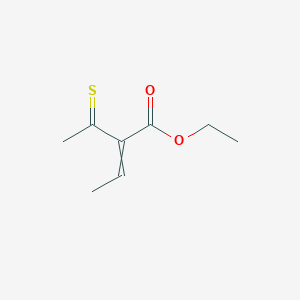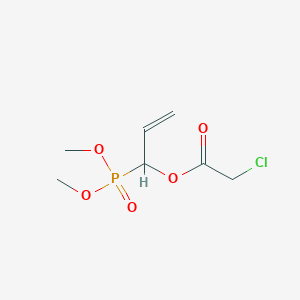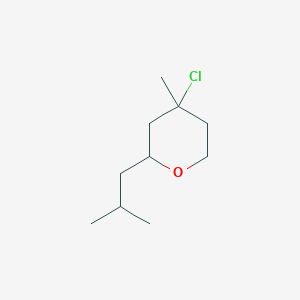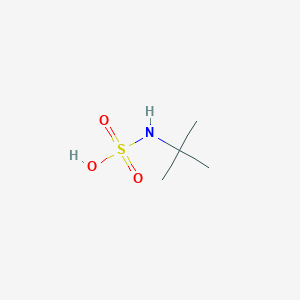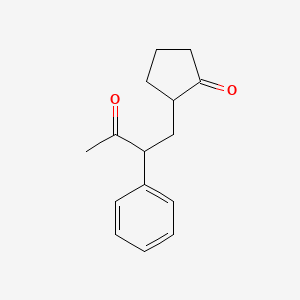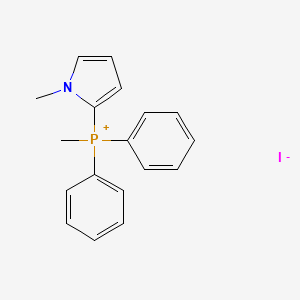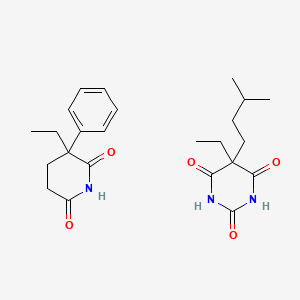
5-Ethyl-3-isocyanato-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-isocyanato-1,2-oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an isocyanate group makes it particularly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-isocyanato-1,2-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This method is advantageous due to its high efficiency and mild reaction conditions. Another method involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which improves the safety profile and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-isocyanato-1,2-oxazole undergoes various chemical reactions, including:
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions to form various derivatives.
Major Products Formed
Scientific Research Applications
5-Ethyl-3-isocyanato-1,2-oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-isocyanato-1,2-oxazole involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isocyanate group, which can react with amines, alcohols, and other nucleophiles to form stable products . The compound can also undergo oxidation to form oxazoles, which have their own unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered ring compound with oxygen and nitrogen atoms in different positions.
Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex molecules and in applications requiring strong covalent bonding .
Properties
CAS No. |
55809-57-9 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5-ethyl-3-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c1-2-5-3-6(7-4-9)8-10-5/h3H,2H2,1H3 |
InChI Key |
ZWYTTXCBLAFQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



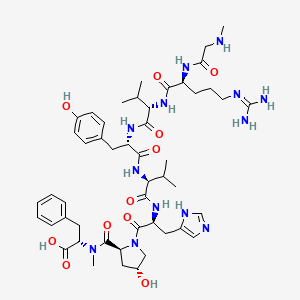
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
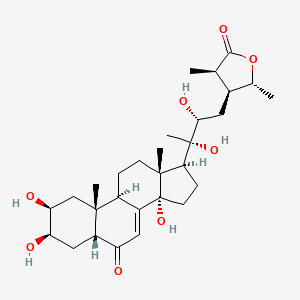
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
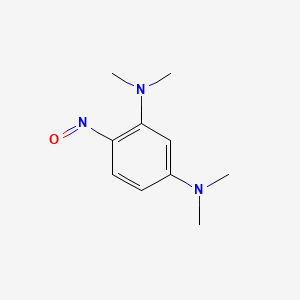
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
